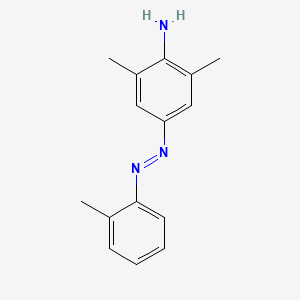
4-((o-Tolyl)azo)dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((o-Tolyl)azo)dimethylaniline is an azo compound characterized by the presence of an azo group (-N=N-) linking an o-tolyl group to a dimethylaniline moiety. Azo compounds are well-known for their vibrant colors and are extensively used in dyeing and printing industries. This compound, like other azo dyes, exhibits significant chromophoric properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((o-Tolyl)azo)dimethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of o-toluidine to form the diazonium salt. This intermediate is then coupled with N,N-dimethylaniline under controlled conditions to yield the desired azo compound .
Reaction Conditions:
Diazotization: o-Toluidine is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Industrial Production Methods
Industrial production of azo compounds, including this compound, often employs continuous flow synthesis techniques. This method offers advantages such as improved reaction control, higher yields, and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-((o-Tolyl)azo)dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of o-toluidine and N,N-dimethylaniline.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
4-((o-Tolyl)azo)dimethylaniline has diverse applications in scientific research, including:
Chemistry: Used as a chromophore in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Widely used in the dyeing and printing industries for textiles, inks, and plastics
Mechanism of Action
The mechanism of action of 4-((o-Tolyl)azo)dimethylaniline involves its interaction with molecular targets through its azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
4-((o-Tolyl)azo)dimethylaniline can be compared with other azo compounds such as:
Methyl Orange: Another azo dye used as a pH indicator.
Sudan II: A lipid-soluble dye used in staining techniques.
Disperse Orange 3: Used in dyeing synthetic fibers
Uniqueness:
Properties
CAS No. |
68517-11-3 |
|---|---|
Molecular Formula |
C15H17N3 |
Molecular Weight |
239.32 g/mol |
IUPAC Name |
2,6-dimethyl-4-[(2-methylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C15H17N3/c1-10-6-4-5-7-14(10)18-17-13-8-11(2)15(16)12(3)9-13/h4-9H,16H2,1-3H3 |
InChI Key |
FTPQHWZPMVGEFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C(=C2)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


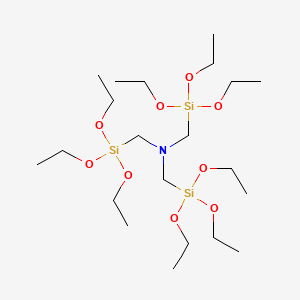

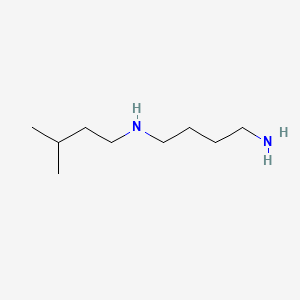

![4,6-Dithia-1-azabicyclo[3.2.0]heptane](/img/structure/B13782425.png)





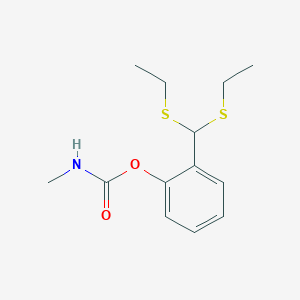
![Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]-](/img/structure/B13782467.png)
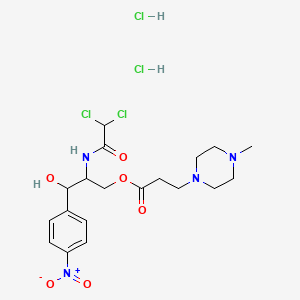
![4-[4-[(4-Iminocyclohexa-2,5-dien-1-yl)-(4-methylphenyl)methyl]anilino]benzenesulfonic acid](/img/structure/B13782470.png)
